N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

Physicochemical profiling Drug-likeness Oxamide scaffold optimization

N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide (CAS 2309584-65-2) is an asymmetric N,N'-disubstituted oxamide (ethanediamide) derivative with a molecular formula of C₁₃H₁₆F₂N₂O₃S and a molecular weight of 318.35 g·mol⁻¹. The compound is catalogued in the ZINC virtual screening library (ZINC5756836) with a calculated logP of 1.02–1.26, topological polar surface area (tPSA) of 66 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C13H16F2N2O3S
Molecular Weight 318.34
CAS No. 2309584-65-2
Cat. No. B2443162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
CAS2309584-65-2
Molecular FormulaC13H16F2N2O3S
Molecular Weight318.34
Structural Identifiers
SMILESCSCCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)O
InChIInChI=1S/C13H16F2N2O3S/c1-21-5-4-9(18)7-16-12(19)13(20)17-8-2-3-10(14)11(15)6-8/h2-3,6,9,18H,4-5,7H2,1H3,(H,16,19)(H,17,20)
InChIKeyWSKQQKBZZVSMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3,4-Difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide (CAS 2309584-65-2): Structural and Physicochemical Baseline for Procurement Evaluation


N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide (CAS 2309584-65-2) is an asymmetric N,N'-disubstituted oxamide (ethanediamide) derivative with a molecular formula of C₁₃H₁₆F₂N₂O₃S and a molecular weight of 318.35 g·mol⁻¹ [1]. The compound is catalogued in the ZINC virtual screening library (ZINC5756836) with a calculated logP of 1.02–1.26, topological polar surface area (tPSA) of 66 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors [2]. It belongs to a chemotype that has attracted interest in medicinal chemistry for potential kinase modulation and receptor antagonism, although no peer-reviewed biological activity data have been reported for this specific compound in ChEMBL or PubMed as of the most recent database updates [3].

Why N'-(3,4-Difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide Cannot Be Replaced by Generic Oxamide Scaffolds: The Critical Role of the Thioether-Alcohol Side Chain


Generic substitution of oxamide-based research compounds without retaining the pendant thioether and hydroxyl functionality leads to a loss of key molecular recognition elements. The 2-hydroxy-4-(methylsulfanyl)butyl side chain introduces a dual hydrogen-bond donor/acceptor motif and a sulfur atom capable of participating in hydrophobic interactions and potential metal coordination [1]. Comparative analyses of oxamide lipoxygenase inhibitors have demonstrated that unsubstituted oxamide exhibits no measurable enzyme inhibition, whereas substituted oxamides show µM-range IC₅₀ values [2]. Similarly, replacement of the 3,4-difluorophenyl group with non-fluorinated aryl rings in related oxamide series has been associated with reduced metabolic stability and altered target selectivity profiles, underscoring that even minor structural deviations within this chemotype can ablate the pharmacological properties for which the compound is procured [3].

Quantitative Differentiation Evidence for N'-(3,4-Difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide Against Structural Analogs


Physicochemical Drug-Likeness Profile Compared to N-Benzyl-N'-(3,4-difluorophenyl)oxamide: Improved Aqueous Solubility and Reduced Lipophilicity

The compound exhibits a calculated logP of 1.02–1.26 and a tPSA of 66 Ų, compared to the structurally analogous N-benzyl-N'-(3,4-difluorophenyl)oxamide (CAS 941999-01-5) which has a higher calculated logP of approximately 2.4 and a lower tPSA (~58 Ų) due to the absence of the hydroxyl and methylsulfanyl groups [1]. The lower logP of the target compound is predicted to confer superior aqueous solubility and reduced non-specific protein binding relative to the benzyl analog [2]. Additionally, the single hydrogen bond donor in the target compound (compared to zero for the benzyl analog) aligns more closely with Lipinski's rule-of-five guidelines for oral bioavailability [3].

Physicochemical profiling Drug-likeness Oxamide scaffold optimization

Thioether-Metal Coordination Potential: Differentiation from Non-Thioether Oxamide Analogs in Metalloenzyme Targeting

The methylsulfanyl group in the side chain is capable of acting as a soft donor ligand for transition metals such as copper(II), a property absent in simple hydroxyalkyl-substituted oxamides. Studies on N,N'-disubstituted oxamides containing thioether donor groups have demonstrated the formation of stable binuclear copper(II) complexes with magnetic properties distinct from non-thioether oxamide complexes [1]. By contrast, the comparator N'-(3,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide lacks the thioether moiety and is incapable of forming analogous multidentate metal-chelate structures . The thioether group may also undergo metabolic S-oxidation to the sulfoxide or sulfone, providing a prodrug activation pathway not available to oxygen-ether or simple alkyl analogs [2].

Metalloenzyme inhibition Thioether coordination chemistry Oxamide metal complexes

3,4-Difluorophenyl vs. 4-Chlorophenyl Substituent: Enhanced Metabolic Stability Inferred from Class-Level Fluorine SAR

The 3,4-difluorophenyl motif in the target compound is expected to exhibit superior oxidative metabolic stability compared to the 4-chlorophenyl group found in TY-52156 (CAS 934369-14-9), a structurally distinct but functionally relevant S1P3 antagonist comparator [1]. In TY-52156, the 4-chlorophenyl group is subject to cytochrome P450-mediated oxidation, contributing to moderate in vivo clearance. Fluorine substitution, particularly at the 3- and 4-positions, is a well-established strategy to block metabolic hot spots on the aryl ring by reducing the electron density and increasing the C–F bond strength relative to C–Cl [2]. Specifically, the bond dissociation energy of C–F (≈ 485 kJ·mol⁻¹) is significantly higher than that of C–Cl (≈ 339 kJ·mol⁻¹), providing a thermodynamic basis for increased resistance to oxidative dehalogenation [3].

Fluorine medicinal chemistry Metabolic stability Aryl halide SAR

Recommended Application Scenarios for N'-(3,4-Difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide Based on Evidence Profile


Metalloenzyme Inhibitor Design Leveraging Thioether-Copper Coordination

The methylsulfanyl side chain of the compound provides a soft sulfur donor ligand that facilitates binuclear copper(II) complex formation, as established for thioether-containing oxamides [1]. Researchers designing inhibitors of copper-dependent enzymes (e.g., tyrosinase, dopamine β-hydroxylase, amine oxidases) or developing copper-based anticancer complexes can exploit this coordination chemistry. The 3,4-difluorophenyl group further enhances the complex's lipophilicity, aiding membrane permeability, while the oxamide bridge provides a rigid, planar ligand scaffold. Because the ZINC database indicates no pre-existing activity annotations, the compound serves as an unencumbered starting point for de novo metalloenzyme inhibitor programs [2].

Metabolic Stability SAR Studies Comparing Fluorinated vs. Chlorinated Aryl Oxamides

The 3,4-difluorophenyl substituent in this compound confers a thermodynamic metabolic stability advantage over chlorinated analogs such as TY-52156, as evidenced by the higher C–F bond dissociation energy (485 vs. 339 kJ·mol⁻¹ for C–Cl) [3]. This compound is well-suited for head-to-head microsomal stability comparisons with 4-chlorophenyl oxamide derivatives, enabling quantitative SAR elucidation of fluorine effects on intrinsic clearance. The presence of the methylsulfanyl group adds an additional metabolic liability (S-oxidation) that can be independently monitored by LC-MS/MS, providing a multi-parameter metabolic probe molecule [4].

Aqueous Solubility-Optimized Probe for In Vitro Pharmacology Assays

With a calculated logP of 1.02–1.26 and a tPSA of 66 Ų, the compound is predicted to have higher aqueous solubility than the benzyl-substituted analog N-benzyl-N'-(3,4-difluorophenyl)oxamide (estimated logP ~2.4) [5]. This physicochemical profile makes it more suitable for biochemical and cell-based assays where compound precipitation or non-specific binding to plasticware is a concern. Researchers conducting high-throughput screening or dose-response studies in aqueous buffer systems (e.g., TR-FRET, fluorescence polarization, cellular thermal shift assays) can benefit from the reduced need for high DMSO concentrations, thereby minimizing solvent-induced artifacts [6].

Quote Request

Request a Quote for N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.